Home > Products > Screening Compounds P33836 > Imidazo[1,2-A]pyrazin-3-OL
Imidazo[1,2-A]pyrazin-3-OL -

Imidazo[1,2-A]pyrazin-3-OL

Catalog Number: EVT-15296975
CAS Number:
Molecular Formula: C6H5N3O
Molecular Weight: 135.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Imidazo[1,2-A]pyrazin-3-OL is a heterocyclic compound that has gained significant attention in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a fused bicyclic structure that combines an imidazole and a pyrazine ring, providing a versatile scaffold for the development of various pharmaceuticals and research applications. The compound's distinctive properties make it a valuable target for synthetic chemists and biochemists alike.

Source and Classification

Imidazo[1,2-A]pyrazin-3-OL belongs to the class of imidazo compounds, which are characterized by their imidazole ring fused with another aromatic or heteroaromatic system. It is classified as a bicyclic compound due to the presence of two interconnected rings. The compound is often synthesized through multicomponent reactions involving various starting materials, including aryl aldehydes and amines, which contribute to its diverse chemical reactivity and potential therapeutic applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of Imidazo[1,2-A]pyrazin-3-OL typically involves several methods, with one of the most efficient being the iodine-catalyzed one-pot three-component condensation reaction. This method utilizes an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide as starting materials. The reaction proceeds through several stages:

  1. Formation of Imine: The condensation of 2-aminopyrazine with an aryl aldehyde generates an imine intermediate.
  2. Nucleophilic Addition: The imine is activated by iodine, facilitating the nucleophilic addition of tert-butyl isocyanide.
  3. Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the final product, Imidazo[1,2-A]pyrazin-3-OL.

This method has been shown to yield high purity products (over 98%) under optimized conditions, making it suitable for both laboratory and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-A]pyrazin-3-OL can participate in several chemical reactions:

  • Oxidation: This reaction introduces oxygen-containing functional groups into the molecule.
  • Reduction: This process can remove oxygen or add hydrogen atoms.
  • Substitution: In this reaction, one functional group can be replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing Agents: Such as hydrogen peroxide.
  • Reducing Agents: Such as sodium borohydride.
  • Nucleophiles: Various nucleophiles can be employed for substitution reactions.

The specific conditions (solvents, temperatures, catalysts) must be optimized to achieve desired transformations effectively .

Mechanism of Action

The mechanism of action for Imidazo[1,2-A]pyrazin-3-OL involves its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or modulate receptor activity, leading to observed biological effects. For instance, it has been noted for its potential inhibitory effects on various kinases involved in cell signaling pathways, which could translate to therapeutic applications in cancer treatment and other diseases .

Physical and Chemical Properties Analysis

Physical Properties

Imidazo[1,2-A]pyrazin-3-OL is typically a solid at room temperature with moderate solubility in organic solvents like ethanol and dimethyl sulfoxide. Its melting point and boiling point data may vary based on purity and specific synthesis conditions.

Chemical Properties

The compound exhibits notable stability under standard laboratory conditions but can react under specific conditions (e.g., exposure to strong acids or bases). Its reactivity profile allows for diverse functionalization possibilities that enhance its applicability in medicinal chemistry .

Applications

Imidazo[1,2-A]pyrazin-3-OL has a wide array of scientific uses:

  • Chemistry: It serves as a versatile building block for synthesizing complex molecules.
  • Biology: The compound is utilized in studying biological pathways and molecular interactions.
  • Medicine: Due to its unique biological activities, it holds promise as a therapeutic agent targeting various diseases.
  • Industry: It finds applications in developing new materials and chemical processes relevant to pharmaceuticals and agrochemicals .
Introduction to Imidazo[1,2-A]pyrazin-3-OL in Medicinal Chemistry

Nomenclature and Structural Classification Within the Imidazo[1,2-A]pyrazine Family

Imidazo[1,2-a]pyrazin-3-ol belongs to the fused bicyclic heterocycle family characterized by a bridgehead nitrogen atom connecting a five-membered imidazole ring and a six-membered pyrazine ring. The "-3-ol" suffix denotes a hydroxyl group at the C3 position, which enables unique hydrogen-bonding capabilities and tautomeric equilibria between keto and enol forms. This structural feature significantly influences physicochemical properties and target binding. The scaffold exhibits regiochemical diversity, with positions C2, C6, and C8 being most amenable to modification [3] [5].

Table 1: Structural Classification of Key Derivatives

Core StructureSubstitution PatternRepresentative DerivativesKey Structural Features
Imidazo[1,2-a]pyrazin-3-olC8-amino substitution8-Aminoimidazo[1,2-a]pyrazinesEnhanced H-bond donor capacity
Imidazo[1,2-a]pyrazin-3(7H)-oneTautomeric formCoelenterazine analogsKeto-enol tautomerism
3-Hydroxyimidazo[1,2-a]pyrazineC2-aryl/C6-alkylFluorofurimazine derivativesExtended π-conjugation
8-Chloroimidazo[1,2-a]pyrazin-3-olHalogen at C8ATPase inhibitor intermediatesElectrophilic for cross-coupling

The structural versatility of this scaffold enables diverse biological activities. C2-aryl substitutions enhance planarity for kinase binding pockets, while C8-amino groups improve solubility and hydrogen-bonding capacity for ATPase inhibition [2] [5]. The 3-hydroxy/oxo tautomerism allows pH-dependent charge distribution, facilitating interactions with both polar and hydrophobic enzyme regions [3] [6].

Historical Context and Emergence as a Scaffold in Rational Drug Design

The exploration of imidazo[1,2-a]pyrazines began in the 1960s, but significant medicinal chemistry interest emerged in the 2010s with advances in synthetic methodology. Early synthetic routes suffered from low yields (≤30%) and regiochemical challenges in bromination reactions, limiting structural diversification [2]. The breakthrough came with optimized Buchwald-Hartwig amination protocols (2014), enabling efficient C8-amination with sulfonamides and anilines under palladium catalysis (Pd₂(dba)₃/DavePhos/NaO^tBu/toluene), achieving yields up to 98% for specific substrates [2].

Rational design accelerated with computational target engagement studies. Docking simulations of 3-aryl-8-amino imidazo[1,2-a]pyrazines against the HP0525 ATPase active site (PDB: 1NLY) demonstrated competitive ATP binding via π-π stacking with Phe224 and hydrogen bonding with Asp223 [2]. This validated the scaffold's "kinase-like" targeting capability despite addressing non-kinase ATPases. The scaffold evolution progressed from luciferin analogs to targeted inhibitors:

  • 2012: Ponatinib approval (CML therapy) validated related imidazo[1,2-b]pyridazines [7]
  • 2014: First VirB11 ATPase inhibitors reported (IC₅₀ ~200nM) [2]
  • 2020s: PROTAC applications exploiting ternary complex formation [5]

Therapeutic Potential in Oncology, Antimicrobial Resistance, and Oxidative Stress Modulation

Oncology ApplicationsThe scaffold demonstrates exceptional versatility in oncology target modulation:

  • PI3K/mTOR Inhibition: 2,3,6-Trisubstituted derivatives show dual PI3Kα/mTOR inhibition (IC₅₀ = 7nM) through hinge region binding. Optimization of C3 sulfonamides improved metabolic stability (t½ > 4h) [5].
  • Kinase Degradation: PROTAC conjugates linking imidazo[1,2-a]pyrazin-3-ol to E3 ligase ligands (e.g., VHL) effectively degrade oncogenic kinases (DC₅₀ = 3-50nM) via ubiquitination [5].
  • TRK Inhibition: 2-Phenyl-3-(pyridin-4-yl) analogs exhibit potent antileishmanial activity (IC₅₀ = 2.8μM) through tropomyosin receptor kinase inhibition [5].

Antimicrobial ResistanceImidazo[1,2-a]pyrazine derivatives address novel antimicrobial targets:

  • VirB11 ATPase Inhibition: 8-Amino-3-aryl derivatives (e.g., compound 4) inhibit Helicobacter pylori HP0525 (IC₅₀ = 67nM), disrupting type IV secretion systems essential for virulence factor transport [2].
  • MDR-TB Activity: C6-(3-hydroxyphenyl) analogs demonstrate bactericidal effects against multidrug-resistant Mycobacterium tuberculosis (MIC = 0.5μg/mL) through undefined mechanisms distinct from bedaquiline [9].
  • Biofilm Disruption: Sulfonamide-functionalized derivatives prevent Pseudomonas aeruginosa biofilm formation at sub-MIC concentrations (32μg/mL) [10].

Oxidative Stress ModulationThe core structure serves as a redox-active pharmacophore:

  • Luciferase Substrates: Natural coelenterazine and synthetic fluorofurimazine (6-(3-amino-2-fluorophenyl)-8-[(2-fluorophenyl)methyl]-2-(2-furanylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one) enable bioluminescent imaging of reactive oxygen species. Structural optimization at C6 and C8 positions enhances quantum yield 150-fold versus native luciferins [6] [8].
  • Nrf2 Activation: 8-Benzyl-6-phenyl derivatives induce antioxidant response elements (ARE) activation (EC₅₀ = 280nM) through Keap1 covalent modification, offering potential in neurodegenerative diseases [5].

Table 2: Therapeutic Applications of Key Derivatives

Biological TargetLead CompoundStructure-Activity InsightsPotency (IC₅₀/EC₅₀)
HP0525 ATPase (H. pylori)3-(4-methylphenyl)-8-(tosylamino)imidazo[1,2-a]pyrazine3-Aryl > 3-alkyl; C8-sulfonamide critical67 nM [2]
PI3Kα5-(4-sulfonylphenyl)-3-(3-(4-aminomethylphenyl)isoxazolyl)pyrazin-2-amineC2-linker-C5 pyrazine enhances selectivity7 nM [5]
Renilla luciferaseFluorofurimazine2-Furanylmethyl at C2 increases quantum yield150× native coelenterazine [6]
Mycobacterial growth6-(3-hydroxyphenyl)imidazo[1,2-a]pyrazin-3(7H)-oneC6 aryl hydroxyl essential for MDR-TB activity0.5 μg/mL [9]

The imidazo[1,2-a]pyrazin-3-ol scaffold continues to enable innovative medicinal chemistry approaches. Its synthetic tractability allows rapid exploration of chemical space, while the balanced hydrophilicity (cLogP 1.5-3.5) and hydrogen-bonding capacity (TPSA 60-90Ų) make it ideal for targeting nucleotide-binding domains. Future directions include photopharmacology applications exploiting the scaffold's fluorescence properties and covalent inhibitor development leveraging C3-electrophilicity [3] [5].

Properties

Product Name

Imidazo[1,2-A]pyrazin-3-OL

IUPAC Name

imidazo[1,2-a]pyrazin-3-ol

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

InChI

InChI=1S/C6H5N3O/c10-6-4-8-5-3-7-1-2-9(5)6/h1-4,10H

InChI Key

HGMWFNWKPRKEHM-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C=N1)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.